molecular formula C26H20ClN3O B12797005 Benzanilide, 4'-(9-acridinylamino)-, hydrochloride CAS No. 37045-76-4

Benzanilide, 4'-(9-acridinylamino)-, hydrochloride

Cat. No.: B12797005
CAS No.: 37045-76-4
M. Wt: 425.9 g/mol
InChI Key: GKUQGISTEDFRNX-UHFFFAOYSA-N
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Description

Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of acridine, a compound known for its antitumor properties. This compound is particularly noted for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride typically involves the reaction of 9-aminoacridine with 4-chlorobenzanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 4’-(9-acridinylamino)-, hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzanilide, 4’-(9-acridinylamino)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in rapidly dividing cells, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its distinct chemical properties and biological activities make it a valuable compound in cancer research and therapy .

Properties

CAS No.

37045-76-4

Molecular Formula

C26H20ClN3O

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C26H19N3O.ClH/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25;/h1-17H,(H,27,29)(H,28,30);1H

InChI Key

GKUQGISTEDFRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl

Origin of Product

United States

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